1-Methyl-2-(1-methylethyl)pyrrolidine
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Overview
Description
1-Methyl-2-(1-methylethyl)pyrrolidine is an organic compound with the molecular formula C8H17N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-2-(1-methylethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with isopropyl bromide in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(1-methylethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogenated compounds (e.g., alkyl halides), aprotic solvents (e.g., DMF)
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced pyrrolidine derivatives
Substitution: Alkylated pyrrolidine derivatives
Scientific Research Applications
1-Methyl-2-(1-methylethyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(1-methylethyl)pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-pyrrolidinone: A related compound with similar structural features but different chemical properties and applications.
N-Methylpyrrolidine: Another derivative of pyrrolidine with distinct reactivity and uses.
Uniqueness
1-Methyl-2-(1-methylethyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other pyrrolidine derivatives may not be suitable.
Properties
CAS No. |
77972-88-4 |
---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
1-methyl-2-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-7(2)8-5-4-6-9(8)3/h7-8H,4-6H2,1-3H3 |
InChI Key |
BYSFOADOCJNCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCN1C |
Origin of Product |
United States |
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